molecular formula C11H16N2O B8359132 2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine

2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine

Cat. No. B8359132
M. Wt: 192.26 g/mol
InChI Key: MQOKQNRIDBJWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine is a useful research compound. Its molecular formula is C11H16N2O and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Oxolanyl)-1-(3-pyridyl)ethylamine

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-(oxolan-3-yl)-1-pyridin-3-ylethanamine

InChI

InChI=1S/C11H16N2O/c12-11(6-9-3-5-14-8-9)10-2-1-4-13-7-10/h1-2,4,7,9,11H,3,5-6,8,12H2

InChI Key

MQOKQNRIDBJWKR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(C2=CN=CC=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

LDA (14.66 mmol) was generated at 0° C. by adding n-BuLi (6.4 mL of 2.3 M solution in hexane, 14.66 mmol) to a solution of diisopropylamine (2.27 mL, 16.0 mmol) in dry tetrahydrofuran (THF) (13 mL). N-(diphenylmethylidene)-3-(aminomethyl)pyridine (3.62 g, 13.33 mmol) was dissolved in dry tetrahydrofuran (13 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. LDA was then transferred to the solution of N-(diphenylmethylidene)-3-(aminomethyl)pyridine using a double tipped needle under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 minutes, during which time the temperature of the reaction mixture was allowed to rise to −4° C. Tetrahydro-3-furanmethanol methanesulfonate (2.64 g, 14.7 mmol) in tetrahydrofuran (10 mL) was then added via a syringe and the reaction mixture was allowed to warm to ambient temperature followed by additional stirring for 12 hours. Hydrochloric acid (10% aq., 20 mL) was added, and the reaction mixture was stirred for 20-30 minutes followed by extraction with ethyl acetate (3×25 mL). The resulting aqueous solution was first made basic by adding solid K2CO3, and then extracted with chloroform (3×25 mL). The combined organic extracts were dried over anhydrous K2CO3. Filtration was followed by evaporation of chloroform to yield 1-amino-1-(3-pyridyl)-2-(3-tetrahydrofuranyl)-ethane as a diastereomeric (50:50) mixture (pale yellow oil, 2.03 g) which was used in the next step without further purification.
Name
Quantity
14.66 mmol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
3.62 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.64 g
Type
reactant
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven

Synthesis routes and methods II

Procedure details

Lithium diisopropylamide (LDA, 15 mmol) was generated at 0° C. by adding n-butyllithiumBuLi (6.4 mL, 2.3 M solution in hexane, 15 mmol) to a solution of diisopropylamine (2.27 mL, 16.0 mmol) in dry THF (13 mL). N-(diphenylmethylidene)-3-(aminomethyl)pyridine (3.62 g, 13.3 mmol) was dissolved in dry THF (13 mL) and the solution cooled to −78° C. under a nitrogen atmosphere. The LDA was then transferred via cannula to the solution of N-(diphenylmethylidene)-3-(aminomethyl)pyridine under a positive nitrogen atmosphere. The resulting purple suspension was stirred for a further 45 min, during which time the temperature of the reaction mixture was allowed to rise to −4° C. 3-Oxolanylmethyl methanesulfonate (2.64 g, 14.7 mmol) in THF (10 mL) was then added via syringe, and the reaction mixture was allowed to warm to ambient temperature, followed by additional stirring for 12 h. Hydrochloric acid (10% aq., 20 mL) was added and the reaction mixture was stirred for 20–30 min, followed by extraction with ethyl acetate (3×25 mL). The resulting aqueous solution was first made basic by adding solid K2CO3, then extracted with chloroform (3×25 mL). The combined chloroform extracts were dried (K2CO3) and filtered, followed by rotary evaporation of chloroform to yield 2-(3-oxolanyl)-1-(3-pyridyl)ethylamine as a diastereomeric (50:50) mixture (pale yellow oil, 2.03 g), which was used in the next step without further purification.
Quantity
15 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
2.27 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
13 mL
Type
solvent
Reaction Step Two
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
3.62 g
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
N-(diphenylmethylidene)-3-(aminomethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.64 g
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
20 mL
Type
reactant
Reaction Step Seven

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